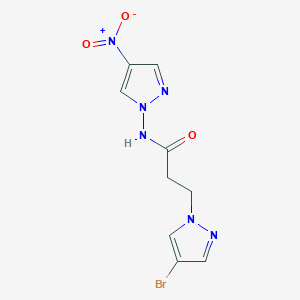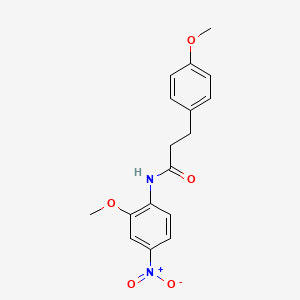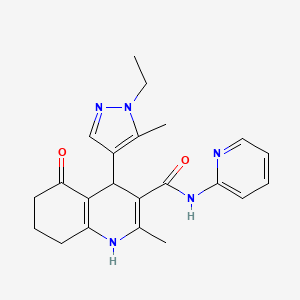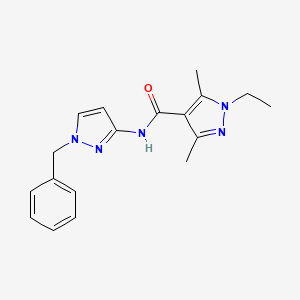
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide is a synthetic organic compound that features both bromine and nitro functional groups attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the bromination of pyrazole to obtain 4-bromo-1H-pyrazole. This intermediate is then reacted with 3-bromopropionyl chloride under basic conditions to form 3-(4-bromo-1H-pyrazol-1-yl)propanamide. The final step involves nitration of the pyrazole ring to introduce the nitro group, yielding the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst or sodium dithionite.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydroxide or potassium carbonate.
Reduction: Hydrogen gas with a palladium catalyst, or sodium dithionite in aqueous solution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Products with different substituents replacing the bromine atom.
Reduction: 3-(4-amino-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide.
Oxidation: Products with additional oxygen-containing functional groups.
Scientific Research Applications
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of both bromine and nitro groups can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: A simpler analog without the nitro group.
4-nitro-1H-pyrazole: A simpler analog without the bromine group.
3-(4-chloro-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide: A similar compound with a chlorine atom instead of bromine.
Uniqueness
3-(4-bromo-1H-pyrazol-1-yl)-N-(4-nitro-1H-pyrazol-1-yl)propanamide is unique due to the presence of both bromine and nitro groups on the pyrazole rings
Properties
Molecular Formula |
C9H9BrN6O3 |
|---|---|
Molecular Weight |
329.11 g/mol |
IUPAC Name |
3-(4-bromopyrazol-1-yl)-N-(4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C9H9BrN6O3/c10-7-3-11-14(5-7)2-1-9(17)13-15-6-8(4-12-15)16(18)19/h3-6H,1-2H2,(H,13,17) |
InChI Key |
QBNUUWAFZQYZIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NN1NC(=O)CCN2C=C(C=N2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-{[(2E)-2-cyano-3-(2,3-dimethoxyphenyl)prop-2-enoyl]amino}benzoate](/img/structure/B10895086.png)
![4-[(4-bromophenoxy)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10895099.png)
![2-(2,4-dichlorophenoxy)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide](/img/structure/B10895105.png)
![N-[(1Z)-3-(morpholin-4-ylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10895110.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895117.png)


![N,1-diethyl-3,5-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10895131.png)

![N'-[2-(allyloxy)benzylidene]-2,4-dichlorobenzohydrazide](/img/structure/B10895137.png)
![(4-Benzylpiperazin-1-yl){5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10895145.png)
![6-{[3-(Ethoxycarbonyl)-4,5-dimethylthiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10895169.png)
![4-[(2-chlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10895170.png)
![N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10895171.png)
